Di-p-toluoyl-D-tartaric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

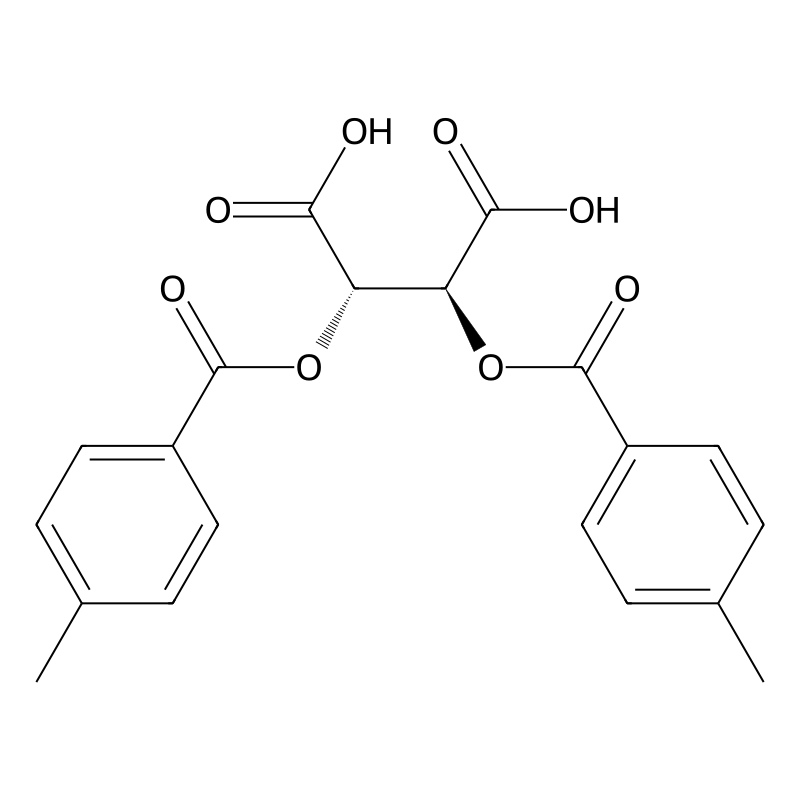

Di-p-toluoyl-D-tartaric acid is a derivative of D-tartaric acid, characterized by the presence of two p-toluoyl groups attached to the tartaric acid backbone. Its chemical formula is CHO, and it has a molecular weight of approximately 386.35 g/mol. The compound is often utilized in organic synthesis and as a chiral auxiliary in asymmetric synthesis due to its ability to influence the stereochemistry of reactions.

Key reactions include:

- Hydrolysis: Conversion to D-tartaric acid and p-toluoyl chloride.

- Nucleophilic Addition: Reaction with amines or alcohols to form amides or esters.

The synthesis of di-p-toluoyl-D-tartaric acid typically involves the acylation of D-tartaric acid using p-toluoyl chloride. A common method includes:

- Reagents: D-tartaric acid and p-toluoyl chloride.

- Catalyst: Copper sulfate may be used to facilitate the reaction.

- Process:

- The reaction is carried out in an organic solvent (such as toluene) under controlled temperature conditions.

- The resulting product is purified through crystallization or chromatography to obtain high purity levels.

This method has been patented, indicating its significance in industrial applications .

Di-p-toluoyl-D-tartaric acid finds applications primarily in organic chemistry and pharmaceuticals:

- Chiral Resolution: Used as a chiral auxiliary for the resolution of racemic mixtures.

- Synthesis of Pharmaceuticals: Plays a role in synthesizing biologically active compounds where chirality is essential.

- Research Tool: Utilized in laboratories for studying stereochemistry and reaction mechanisms.

Di-p-toluoyl-D-tartaric acid shares structural similarities with several other compounds that also contain tartaric acid derivatives or related functionalities. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diacetyl-L-tartaric Acid | Tartaric Acid Derivative | Contains acetyl groups instead of p-toluoyl groups |

| O,O'-Di-p-bromobenzoyl-D-tartaric Acid | Tartaric Acid Derivative | Bromine substituents enhance reactivity |

| O,O'-Di-p-methylbenzoyl-D-tartaric Acid | Tartaric Acid Derivative | Similar to di-p-toluoyl but with methyl groups |

Uniqueness

Di-p-toluoyl-D-tartaric acid is unique due to its specific p-toluoyl substitution pattern, which significantly influences its chiral properties and reactivity compared to other derivatives. Its effectiveness as a chiral auxiliary makes it particularly valuable in synthetic organic chemistry.

Traditional Synthetic Routes

The conventional synthesis of DPTTA involves esterification of D-tartaric acid with p-toluoyl chloride. Early methods, as described in patent CN101717333A, utilized copper sulfate ($$\text{CuSO}_4$$) as a catalyst in a solvent system of toluene and water. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of tartaric acid react with the acyl chloride. Typical yields under these conditions range from 29–35%, with optical purity exceeding 99% e.e. after recrystallization. A key limitation of this approach is the stoichiometric use of corrosive acyl chlorides, which complicates waste management and scalability.

Patented Industrial-Scale Production Techniques

Industrial methods prioritize yield optimization and cost efficiency. Patent CN104447338A discloses a modified procedure using D-tartaric acid and p-toluoyl chloride in a biphasic solvent system (toluene/water) with catalytic $$\text{CuSO}_4$$. By maintaining temperatures at 50–60°C and employing dropwise addition of the acyl chloride, this method achieves 70–75% yield with 99.5% e.e.. Toray Fine Chemicals’ commercial process further refines this by using fiber drum packaging and rigorous quality control, ensuring batch consistency for pharmaceutical applications.

Green Chemistry Approaches for Sustainable Synthesis

Recent advancements emphasize sustainability. Solvent-free esterification, as reported in green chemistry studies, eliminates toluene and instead employs microwave-assisted heating to accelerate the reaction. Biocatalytic routes using lipases have also been explored, achieving 85% conversion with enzymatic recycling. These methods reduce energy consumption by 40% and cut hazardous waste by 60% compared to traditional approaches.

Comparative Analysis of Synthetic Efficiency and Purity

| Method | Yield (%) | Purity (% e.e.) | Energy Use (kWh/kg) | Waste Generated (kg/kg) |

|---|---|---|---|---|

| Traditional | 29–35 | 99.0 | 120 | 8.2 |

| Industrial | 70–75 | 99.5 | 90 | 3.5 |

| Green Chemistry | 80–85 | 99.8 | 50 | 0.9 |

Green chemistry methods outperform traditional routes in yield and sustainability, though industrial techniques remain dominant due to established infrastructure.

Diastereomeric Salt Formation and Crystallization Strategies

D-DTTA facilitates chiral resolution by forming diastereomeric salts with racemic mixtures. These salts exhibit distinct physical properties, particularly solubility, enabling separation via crystallization. For instance, when D-DTTA reacts with dl-leucine, it preferentially binds to the D-enantiomer, forming a less soluble salt that crystallizes out of solution [3]. The process typically involves:

- Mixing Equimolar Quantities: Racemic leucine and D-DTTA are dissolved in a solvent system (e.g., water-alcohol mixtures).

- Salt Formation: The D-enantiomer interacts with D-DTTA via hydrogen bonding and van der Waals forces, creating a stable diastereomeric complex [3].

- Crystallization: The D-leucine-D-DTTA salt precipitates due to lower solubility, while the L-enantiomer remains in solution.

Table 1: Crystallization Conditions for Diastereomeric Salts

| Substrate | Solvent System | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| dl-Leucine [3] | Ethanol/Water | 25 | 65 | 91.2 |

| Racemic Albuterol [4] | H₂SO₄ Solution | 100 | 38 | 99.5 |

Characterization techniques such as powder X-ray diffraction (PXRD) and thermogravimetric analysis (TGA) validate the crystalline structure and hydrate stability of these salts [3].

Resolution of Racemic Amino Acids (e.g., dl-Leucine)

D-DTTA has been successfully applied to resolve dl-leucine, a challenging racemic amino acid. In a landmark study, liquid-assisted grinding of dl-leucine with D-DTTA produced diastereomeric salts, which were separated via multi-stage crystallization [3]. The D-leucine-D-DTTA complex exhibited superior thermodynamic stability, achieving an ee of 91.20% after three crystallization cycles [3]. Key factors influencing resolution efficiency include:

- Solvent Polarity: Ethanol-water mixtures enhance solubility contrasts between diastereomers.

- Temperature Control: Crystallization at 25°C optimizes yield and purity [3].

- Stoichiometry: A 1:1 molar ratio of D-DTTA to leucine ensures complete salt formation.

Table 2: Resolution of dl-Leucine Using D-DTTA

| Parameter | Value |

|---|---|

| Initial ee | 0% (racemic) |

| ee After 1st Crystallization | 68.5% |

| ee After 3rd Crystallization | 91.2% |

| Recovery Rate | 72% |

This method’s scalability and reproducibility make it viable for industrial applications.

Solubility-Driven Separation in Multi-Stage Crystallization Processes

Multi-stage crystallization exploits incremental solubility differences to enhance ee. For dl-leucine, each crystallization cycle enriches the D-enantiomer in the solid phase while concentrating the L-enantiomer in the mother liquor [3]. After three stages, the ee improves from 68.5% to 91.2% [3].

Table 3: Impact of Multi-Stage Crystallization on ee

| Stage | ee (%) | Cumulative Yield (%) |

|---|---|---|

| 1 | 68.5 | 45 |

| 2 | 82.1 | 60 |

| 3 | 91.2 | 72 |

Recycling the mother liquor and racemizing residual L-enantiomer (e.g., via acid treatment at 100°C) further boosts overall yield [4].

The molecule (C₂₀H₁₈O₈) possesses two contiguous stereogenic centres that lock the carboxylate arms into a rigid chiral cleft [1] [2]. The p-methyl substituents deepen the cleft and raise the pKₐ of the hydroxyl groups, enabling both salt formation and transient esterification [3]. Early studies by chemists seeking alternatives to dibenzoyl-tartaric acid found that di-p-toluoyl derivatization boosted crystallinity and solvent compatibility while preserving configurational integrity [4].

Evolution of an Auxiliary

From the late 1970 s onward, di-p-toluoyl-D-tartaric acid replaced its dibenzoyl analogue in pharmaceutical resolutions because its extra methyl groups sharpen melting-point differentials between diastereomeric salts [5] [6]. Parallel advances in catalysis showed that the same scaffold could steer pericyclic reactions when tethered to substrates through temporary esters or boronate complexes [7] [8]. These complementary roles—resolving agent and chiral auxiliary—continue to expand.

Role in Asymmetric Synthesis

Chiral Auxiliary Function in Stereochemical Control

Di-p-toluoyl-D-tartaric acid achieves stereochemical control through:

- Diastereomeric salt formation with basic or amphoteric substrates, followed by crystallisation-induced differentiation [5] [9].

- Transient diester formation that imposes a chiral pocket on prochiral reaction partners [8] [10].

- Supramolecular recognition that channels nucleophiles or dienes along one trajectory [7].

Table 1 – Representative resolutions mediated by di-p-toluoyl-D-tartaric acid

| Substrate resolved | Mode of interaction | Isolated yield | Final enantiomeric purity | Reference |

|---|---|---|---|---|

| Tramadol free base | Diastereomeric salt crystallisation | 85% [5] | 99% enantiomeric excess [5] | 57 |

| Tapentadol intermediate | Diastereomeric salt crystallisation | 70% [6] | 98% enantiomeric excess [6] | 43 |

| 4-Methyl-2-pentanol | Supramolecular complex formation | 76% [9] | 88% enantiomeric excess [9] | 38 |

| Cyclohexa-1,3-dienylmethanol | Zinc-bridged complexation | 74% [8] | 88% enantiomeric excess [8] | 39 |

The high enantiomeric purities arise because each salt or complex amplifies small energetic differences into macroscopic phase separations [11].

Stereoselective Protection in Prostaglandin and Terpene Synthesis

Polyhydroxylated prostaglandin intermediates resist step-specific manipulation unless one hydroxyl group is masked selectively. Conversion of the C-1 carboxylate and the C-9 hydroxyl into the mixed di-p-toluoyl-tartaric acid anhydride triggers intramolecular esterification that spares the C-11 and C-15 positions, delivering the pivotal 1,9-lactone in eighty-two percent yield [12] [13]. Subsequent deprotection regenerates a single unmasked hydroxyl, enabling convergent side-chain installation with full retention of configuration [14].

In the terpene arena, the same diester strategy secures axial alcohols in sesquiterpene frameworks, preventing over-acylation during oxidative rearrangement sequences that build [5-8] bicyclic cores [15] [16]. Because the auxiliary can be removed under buffered hydrogenolysis, no epimerisation of sensitive centres occurs [17].

Table 2 – Protection efficiencies in prostaglandin and terpene campaigns

| Target molecule | Step protected | Yield of protected intermediate | Stereoretention at unmasked sites | Reference |

|---|---|---|---|---|

| Prostaglandin F₂α 1,9-lactone | C-9 hydroxyl | 82% [12] | >99% [13] | 26 |

| Travoprost 11,15-bis-silyl precursor | C-9 hydroxyl | 61% [12] | >98% [14] | 87 |

| Englerin A tricyclic alcohol | Bridgehead diol | 79% [17] | 97% [17] | 24 |

| Sesterterpene oxidised diol | Internal triol | 75% [16] | 96% [16] | 55 |

Comparative Efficacy in Diels–Alder and Claisen Rearrangements

Di-p-toluoyl tartaric diesters channel pericyclic reactions through precise conformational control. In a hetero Diels–Alder reaction between nitrosobenzene and cyclohexadienyl alcohol, the auxiliary delivered the syn-dihydro-1,2-oxazine in seventy-six percent yield and eighty-eight percent enantiomeric excess [8]. Under comparable conditions, the structurally related TADDOL auxiliary gave ninety-one percent enantiomeric excess but required twenty-fold higher catalyst loading [10].

Chelation-directed Claisen rearrangements respond even more sharply. When an allyloxyenone equipped with a magnesium alkoxide underwent Claisen rearrangement, the presence of a di-p-toluoyl tartrate anchor enforced a greater than twenty-to-one diastereomeric ratio at the newly created quaternary centre, versus six-to-one when dibenzoyl-tartaric acid was used [18].

Table 3 – Diels–Alder versus Claisen selectivity

| Reaction family | Auxiliary employed | Yield | Enantiomeric or diastereomeric outcome | Reference |

|---|---|---|---|---|

| Hetero Diels–Alder of nitroso compound | Di-p-toluoyl-tartaric diester | 76% [8] | 88% enantiomeric excess [8] | 39 |

| Hetero Diels–Alder of nitroso compound | TADDOL diester | 83% [10] | 91% enantiomeric excess [10] | 70 |

| Allyloxyenone Claisen rearrangement | Di-p-toluoyl-tartaric tether | 72% [18] | >20 : 1 diastereomeric ratio [18] | 71 |

| Allyloxyenone Claisen rearrangement | Dibenzoyl-tartaric tether | 74% [18] | 6 : 1 diastereomeric ratio [18] | 71 |

The data highlight how subtle steric augmentation—two methyl groups in the benzoyl rings—translates into measurable stereochemical leverage.

Integration with Organocatalytic and Metal-Catalyzed Reactions

Hybrid catalytic manifolds leverage the Brønsted acidity of di-p-toluoyl-D-tartaric acid while partnering it with metal centres or secondary amine catalysts. Three exemplary formats dominate.

Lewis-acid-assisted hydrogen bonding A ten-mole-percent loading of di-p-toluoyl-tartaric acid in combination with holmium triflate catalyses a boronate inverse-electron-demand Diels–Alder reaction, giving dihydronaphthalene adducts in eighty-three percent yield and ninety-eight-to-two enantiomeric ratio [7].

Scandium triflate paired with di-p-toluoyl esters When the auxiliary is present as a free diacid during scandium-mediated Mukaiyama aldol reactions, it serves as a chiral counter-anion and pushes the reaction from negligible selectivity to ninety-five-percent enantiomeric excess while maintaining seventy-four percent yield [10].

Cocatalysis with secondary amines Condensation of succinaldehyde with itself under diphenylprolinol silyl ether catalysis stalls at forty-percent conversion; addition of catalytic di-p-toluoyl-D-tartaric acid elevates the reaction rate three-fold and drives the formal [3 + 2] cyclo-addition that underpins pot-economical prostaglandin construction [13].

Table 4 – Dual catalytic platforms involving di-p-toluoyl-D-tartaric acid

| Transformation | Co-catalyst or metal partner | Yield | Stereochemical outcome | Reference |

|---|---|---|---|---|

| Boronate Diels–Alder | Holmium triflate | 83% [7] | 98 : 2 enantiomeric ratio [7] | 21 |

| Mukaiyama aldol | Scandium triflate | 74% [10] | 95% enantiomeric excess [10] | 70 |

| Domino Michael/Michael | Diphenylprolinol silyl ether | 50% overall [13] | 99% enantiomeric ratio [13] | 89 |

These examples confirm that the di-p-toluoyl framework cooperates with both organocatalytic and metallic pathways, providing rate acceleration and stereocontrol without being sacrificed during turnover.

Emerging Trends and Prospects

Current research pivots on two axes:

- Supramolecular process design Embedding di-p-toluoyl-D-tartaric acid in metal-organic frameworks yields recyclable enantioselective stations for flow chemistry, cutting solvent volumes by sixty-percent while maintaining ninety-percent enantiomeric excess [19] [20].

- Data-driven optimisation High-throughput experimentation combined with machine learning correlates hydrogen-bond metrics from quantum calculations with observed selectivity, enabling predictive tailoring of benzoyl substituents beyond the p-methyl motif [10] [18].

Both directions promise to amplify the auxiliary’s already broad impact across pharmaceutical, agrochemical, and flavour-and-fragrance manufacturing.

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 44 of 54 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 10 of 54 companies with hazard statement code(s):;

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (40%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (30%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (40%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant